molecular formula C7H5BrFNO3 B1268318 4-Bromo-2-fluoro-6-nitroanisole CAS No. 74266-66-3

4-Bromo-2-fluoro-6-nitroanisole

Cat. No. B1268318
CAS RN: 74266-66-3
M. Wt: 250.02 g/mol
InChI Key: CVCAYLYLJKBSNV-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-6-nitroanisole” is a chemical compound with the linear formula BrC6H2(F)(NO2)OCH3 . It has a molecular weight of 250.02 . It’s typically a yellow to brown crystalline powder .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-6-nitroanisole” is represented by the linear formula BrC6H2(F)(NO2)OCH3 . It consists of a benzene ring substituted with bromo, fluoro, nitro, and methoxy groups .


Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-6-nitroanisole” appears as a yellow to brown crystalline powder . It has a melting point range of 51.5-57.5°C . The compound has a molecular weight of 250.02 .

Scientific Research Applications

Life Science Research

4-Bromo-2-fluoro-6-nitroanisole: is utilized in life science research for its potential as a building block in the synthesis of more complex organic compounds. Its halogenated and nitro groups make it a versatile reagent for constructing molecules with specific biological activities, which can be used in drug discovery and development processes .

Material Science

In material science, this compound’s unique structure allows for the exploration of new materials with potential applications in electronics and photonics. Its ability to undergo various chemical transformations can lead to the development of novel polymers or coatings with desired properties such as conductivity or resistance to degradation .

Chemical Synthesis

4-Bromo-2-fluoro-6-nitroanisole: serves as a precursor in chemical synthesis, particularly in the formation of complex molecules through palladium-catalyzed coupling reactions. Its bromo and nitro groups are key functional groups that can be manipulated to create a wide range of synthetic targets .

Chromatography

This compound can also be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds. Its distinct chemical signature allows for accurate calibration of analytical instruments .

Analytical Science

In analytical science, 4-Bromo-2-fluoro-6-nitroanisole may be employed in method development for the detection of related compounds. Its stability and reactivity make it suitable for use in developing protocols for high-performance liquid chromatography (HPLC) and other analytical techniques .

Pharmacokinetics

The physicochemical properties of 4-Bromo-2-fluoro-6-nitroanisole , such as lipophilicity and water solubility, are of interest in pharmacokinetics to understand how similar compounds might behave in biological systems. This information is crucial for drug formulation and predicting drug behavior in vivo .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is analyzed for its druglikeness, which includes evaluating its potential to interact with biological targets. This analysis is foundational in the early stages of drug design and optimization .

Safety and Handling in Research Settings

Lastly, understanding the safety profile of 4-Bromo-2-fluoro-6-nitroanisole is essential for its handling in research settings. Knowledge of its hazard statements and precautionary measures informs safe laboratory practices and the design of experiments .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Mechanism of Action

properties

IUPAC Name

5-bromo-1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCAYLYLJKBSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339595
Record name 4-Bromo-2-fluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-nitroanisole

CAS RN

74266-66-3
Record name 4-Bromo-2-fluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitroanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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